2-bromothieno[3,2-c]pyridin-4(5H)-one
Overview
Description
2-bromothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that features a bromine atom attached to a thieno-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one typically involves the bromination of thieno[3,2-c]pyridin-4(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-bromothieno[3,2-c]pyridin-4(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thieno-pyridine core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thieno-pyridine core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,2-c]pyridin-4(5H)-one derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include de-brominated thieno[3,2-c]pyridin-4(5H)-one and modified thieno-pyridine cores.
Scientific Research Applications
2-bromothieno[3,2-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromothieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thieno-pyridine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromothieno[3,2-c]pyridin-4-amine
- 2-chlorothieno[3,2-c]pyridin-4(5H)-one
- 2-fluorothieno[3,2-c]pyridin-4(5H)-one
Uniqueness
2-bromothieno[3,2-c]pyridin-4(5H)-one is unique due to the presence of the bromine atom at the 2-position, which imparts distinct reactivity and properties compared to its chloro and fluoro analogues. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5H-thieno[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUWCUXIWRAXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1SC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512134 | |
Record name | 2-Bromothieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28948-60-9 | |
Record name | 2-Bromothieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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